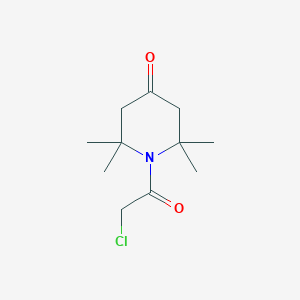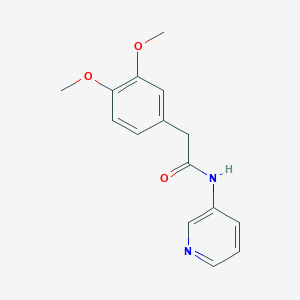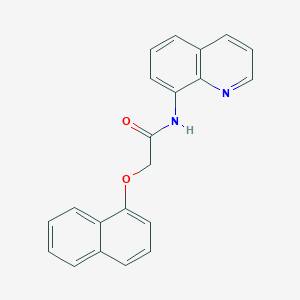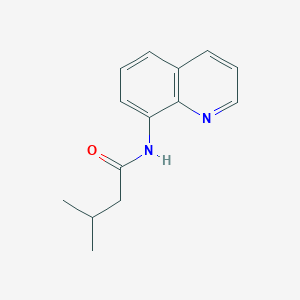
2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridylmethylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the final product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(2-pyridylmethyl)ethanamide
- 2-(3,4-dimethoxyphenyl)-N-(2-pyridylmethyl)propionamide
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its methoxy groups enhance its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
346698-92-8 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-7-6-12(9-15(14)21-2)10-16(19)18-11-13-5-3-4-8-17-13/h3-9H,10-11H2,1-2H3,(H,18,19) |
InChIキー |
SSAGHFFAKZDXHH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=N2)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B353509.png)
![N-ethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B353511.png)
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide](/img/structure/B353512.png)
![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B353515.png)
![1-(4-fluorobenzyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B353517.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(methyle thyl)acetamide](/img/structure/B353518.png)
![N,N-diethyl-2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide](/img/structure/B353519.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B353520.png)
![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B353528.png)
![Ethyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B353565.png)



